3-Ethyl-6-hydroxy-5-(1-methylbutyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone is a synthetic organic compound belonging to the class of dihydro-aryl/alkylsulfanyl-cyclohexylmethyl-oxopyrimidines (S-DACOs). This class of compounds has gained significant interest in scientific research due to their potent inhibitory activity against HIV-1 reverse transcriptase, a key enzyme essential for the replication of the human immunodeficiency virus (HIV). While structurally similar to diarylpyrimidinone (DABOs), another class of HIV-1 reverse transcriptase inhibitors, S-DACOs demonstrate improved sensitivity against key HIV-1 mutations, making them promising candidates for further development as anti-HIV agents.
3-Ethyl-6-hydroxy-5-(1-methylbutyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone has been identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs bind to a hydrophobic pocket within the HIV-1 reverse transcriptase enzyme, distinct from the active site where nucleoside analogs bind. This binding induces conformational changes in the enzyme, inhibiting its polymerase activity and preventing the reverse transcription of viral RNA into DNA, thereby halting viral replication. Specific interactions of this compound with amino acid residues within the hydrophobic pocket of HIV-1 reverse transcriptase are not detailed in the provided literature. Molecular docking studies have indicated potential interactions with key residues such as Lys101, Val106, Leu234, and His235. Further studies involving enzyme kinetics, mutagenesis, and structural biology are necessary to fully elucidate the specific binding mode and interactions of this compound with HIV-1 reverse transcriptase.
The primary research application of 3-ethyl-6-hydroxy-5-(1-methylbutyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone and related S-DACOs lies in the development of novel anti-HIV therapies. This compound displays potent in vitro activity against various HIV-1 strains, including laboratory-adapted and primary isolates, with varying subtypes and tropism. Its improved sensitivity against specific HIV-1 mutations, such as K103N and Y181C, compared to DABOs suggests potential for overcoming resistance challenges in HIV treatment.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9